2-Amino-4-methylcyclohexan-1-ol
Overview
Description
2-Amino-4-methylcyclohexan-1-ol, or AMCH, is a cyclic secondary amine that is widely used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a range of other compounds and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Catalysis
2-Amino-4-methylcyclohexan-1-ol has been explored for its role in organic synthesis, particularly in the preparation of amino alcohols and their derivatives, which are pivotal intermediates in the synthesis of complex molecules. For instance, the stereocontrolled preparation of cyclohexane amino alcohols utilizing modified Mitsunobu reactions showcases the compound's utility in generating stereochemically rich scaffolds for further chemical elaboration (Sammes & Thetford, 1989). This methodology opens pathways for the synthesis of biologically active molecules and aids in the study of stereochemistry's impact on pharmacological profiles.
Medicinal Chemistry and Drug Design
In medicinal chemistry, analogs of 2-Amino-4-methylcyclohexan-1-ol have been synthesized and evaluated for their potential therapeutic applications. The anticonvulsant activity of enaminones derived from structural analogs highlights the compound's relevance in designing new treatments for epilepsy and related disorders. These studies involve assessing the efficacy of these compounds using various animal models, thus contributing to the development of safer and more effective antiepileptic drugs (K. Scott et al., 1993).
Material Science and Corrosion Inhibition
The compound's derivatives have also been explored in the field of material science, particularly in corrosion inhibition. Aminocyclohexane derivatives have shown effectiveness in preventing mild steel corrosion in acidic environments, demonstrating the compound's utility beyond biological applications. These inhibitors work by forming a protective layer on the metal surface, significantly reducing the rate of corrosion. Such studies are crucial for developing more durable materials for industrial applications (P. Thiraviyam & K. Kannan, 2013).
properties
IUPAC Name |
2-amino-4-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-2-3-7(9)6(8)4-5/h5-7,9H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPBWOVKNLYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902926 | |
Record name | NoName_3502 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylcyclohexan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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